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Compound of Interest

Compound Name: 2-Bromo-6-fluoroanisole

Cat. No.: B156838 Get Quote

An In-depth Technical Guide to 2-Bromo-6-fluoroanisole

This guide provides a comprehensive technical overview of 2-Bromo-6-fluoroanisole, a

pivotal halogenated aromatic intermediate. Its unique substitution pattern imparts valuable

reactivity, making it a crucial building block in the synthesis of complex molecules for the

pharmaceutical, agrochemical, and materials science sectors. This document details its

physicochemical properties, synthesis methodologies, key chemical reactions, and critical

applications, with a focus on its role in modern drug development.

Core Compound Profile
2-Bromo-6-fluoroanisole (CAS No. 845829-94-9) is a substituted aromatic ether featuring a

methoxy group, a bromine atom, and a fluorine atom positioned on a benzene ring.[1][2] This

specific arrangement of functional groups dictates its chemical behavior, offering multiple

reactive sites for synthetic transformations.

The presence of both bromine and fluorine atoms on the anisole ring enhances its reactivity

and selectivity in various chemical reactions.[1] The bromine atom serves as an excellent

leaving group in a multitude of cross-coupling reactions, while the fluorine atom and the

methoxy group modulate the electronic properties of the aromatic ring, influencing

regioselectivity and reaction kinetics.

Structural Formula
The structural formula of 2-Bromo-6-fluoroanisole is presented below. The ortho-positioning

of the three distinct substituents creates a sterically hindered yet electronically activated
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system.

Caption: 2D Structure of 2-Bromo-6-fluoroanisole.

Physicochemical & Spectroscopic Data
A summary of the key physical, chemical, and predicted spectroscopic properties of 2-Bromo-
6-fluoroanisole is provided below. This data is essential for reaction planning, safety

assessments, and quality control.

Property Value Reference(s)

CAS Number 845829-94-9 [1][2]

Molecular Formula C₇H₆BrFO [1][2][3]

Molecular Weight 205.02 g/mol [3][4]

Appearance Colorless liquid [5]

Boiling Point 208.6 ± 20.0 °C at 760 mmHg [2][3][6]

Density ~1.53 g/cm³ [2][3]

Flash Point 94.4 °C [2][3]

Refractive Index 1.518 [2]

Storage Conditions
Store at 0-8°C, sealed in a dry,

dark place.
[1][2][6]

Canonical SMILES COC1=C(C=CC=C1Br)F [2]

Note on Spectroscopic Data: While specific, verified spectra for 2-Bromo-6-fluoroanisole are

not readily available in public databases, the expected spectral characteristics can be inferred

from its structure and data from analogous compounds.

¹H NMR: The spectrum is expected to show three aromatic protons with complex splitting

patterns due to H-H and H-F coupling. A singlet corresponding to the three methoxy protons

(OCH₃) would be observed in the upfield region (~3.9 ppm).
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¹³C NMR: The spectrum would display seven distinct carbon signals. The carbon atoms

attached to the electronegative F, Br, and O atoms would show characteristic chemical shifts

and C-F coupling.

Mass Spectrometry (EI): The mass spectrum would exhibit a characteristic isotopic pattern

for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and

[M+2]⁺ of nearly equal intensity, at m/z 204 and 206.

Synthesis Methodology
The synthesis of 2-Bromo-6-fluoroanisole can be approached through several strategic

routes. A logical and common approach involves the methylation of the corresponding phenol,

2-bromo-6-fluorophenol. This precursor itself can be synthesized from commercially available

starting materials.

Proposed Synthesis Workflow
The following diagram illustrates a plausible two-step synthesis pathway starting from 2-

fluorophenol. This approach leverages a regioselective bromination followed by a standard

Williamson ether synthesis.

Caption: Proposed two-step synthesis of 2-Bromo-6-fluoroanisole.

Experimental Protocol: Methylation of 2-Bromo-6-
fluorophenol
This protocol describes the conversion of 2-bromo-6-fluorophenol to the target compound. The

causality behind this choice is the high efficiency and reliability of the Williamson ether

synthesis for preparing aryl methyl ethers from phenols.

Materials:

2-Bromo-6-fluorophenol (1.0 eq)

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

Methyl Iodide (CH₃I) (1.2 eq)
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Anhydrous Acetone or N,N-Dimethylformamide (DMF)

Procedure:

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-

bromo-6-fluorophenol and anhydrous acetone.

Add anhydrous potassium carbonate to the mixture. The base is critical for deprotonating the

phenol to form the more nucleophilic phenoxide.

Stir the suspension vigorously at room temperature for 30 minutes.

Add methyl iodide dropwise to the reaction mixture.

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure to remove the solvent.

The resulting crude product can be purified by vacuum distillation or column chromatography

on silica gel to yield pure 2-Bromo-6-fluoroanisole.

Chemical Reactivity and Applications
The strategic placement of the bromo, fluoro, and methoxy groups makes 2-Bromo-6-
fluoroanisole a versatile building block, particularly for constructing complex molecular

architectures found in pharmaceuticals and agrochemicals.[1]

Key Reactions
The bromine atom is the primary handle for synthetic transformations, most notably in

palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds. 2-
Bromo-6-fluoroanisole can be coupled with a wide range of primary or secondary amines

using a palladium catalyst and a suitable phosphine ligand to generate substituted anilines,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b156838?utm_src=pdf-body
https://www.benchchem.com/product/b156838?utm_src=pdf-body
https://www.benchchem.com/product/b156838?utm_src=pdf-body
https://www.chemimpex.com/products/17175
https://www.benchchem.com/product/b156838?utm_src=pdf-body
https://www.benchchem.com/product/b156838?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


which are common motifs in drug molecules.[7][8] The choice of a strong, non-nucleophilic

base like sodium tert-butoxide is often crucial for achieving high yields.[9]

Suzuki Coupling: For the formation of C-C bonds, the Suzuki coupling is frequently

employed. 2-Bromo-6-fluoroanisole can react with various aryl or vinyl boronic acids (or

their esters) in the presence of a palladium catalyst and a base to yield biaryl or styrenyl

compounds.

Grignard Reagent Formation: The bromo group can be converted into a Grignard reagent by

reacting with magnesium metal in an anhydrous ether solvent.[10][11] The resulting

organomagnesium compound is a potent nucleophile and strong base, capable of reacting

with a variety of electrophiles like aldehydes, ketones, and esters to form new C-C bonds.

[11][12][13]

Applications in Drug Discovery and Development
2-Bromo-6-fluoroanisole is a valuable intermediate in the synthesis of biologically active

molecules. Its derivatives are explored for a range of therapeutic targets.

Kinase Inhibitors: The compound is explicitly mentioned as a reactant in the preparation of

quinazolines that act as c-Jun N-terminal kinase (JNK) inhibitors.[2] JNKs are implicated in

various diseases, including inflammatory disorders and neurodegenerative conditions,

making them an important therapeutic target.

Pharmaceutical Scaffolding: The unique substitution pattern allows for the development of

compounds with specific biological activities, making it an essential building block in drug

discovery.[1] The presence of halogens can enhance pharmacological properties such as

metabolic stability and target binding affinity.

The logical flow from this key intermediate to a potential drug candidate is illustrated below.
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Caption: Synthetic pathway from intermediate to API.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Bromo-6-fluoroanisole is not widely available,

a robust safety protocol can be established based on data for structurally similar compounds

like 2-bromo-6-chloro-4-fluoroanisole and other halogenated aromatic compounds.[14]

Hazard Profile (Inferred):

Skin Corrosion/Irritation: Likely to be a skin irritant. Prolonged contact should be avoided.[14]

Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[14]
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Acute Toxicity: May be harmful if swallowed or inhaled.

Target Organ Toxicity: May cause respiratory irritation.[14]

Recommended Handling Procedures:

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and

a lab coat.

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.

Handling: Avoid breathing vapors or mist. Wash hands and any exposed skin thoroughly

after handling.

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14] Store

away from strong oxidizing agents and strong acids.

First-Aid Measures (General Guidance):

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison

center or doctor if you feel unwell.[14]

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical

advice.[14]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[14]

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center

immediately.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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